molecular formula C14H21ClN4O4 B554789 Z-Arg-OH.HCl CAS No. 56672-63-0

Z-Arg-OH.HCl

Cat. No.: B554789
CAS No.: 56672-63-0
M. Wt: 344.79 g/mol
InChI Key: HHCPMSWPCALFQJ-UHFFFAOYSA-N
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Description

Introduction and Chemical Background

Molecular Properties and Structure

Z-Arg-OH·HCl is the hydrochloride salt of Nα-carbobenzyloxy-L-arginine, with the molecular formula C₁₄H₂₁ClN₄O₄ and a molecular weight of 344.79 g/mol . Its structure comprises a benzyloxycarbonyl (Cbz or Z) group protecting the α-amino group of arginine, while the side-chain guanidino group remains unprotected. The hydrochloride counterion enhances solubility in aqueous or acidic media.

Table 1: Key Molecular Data for Z-Arg-OH·HCl
Property Value Source
CAS Number 56672-63-0
Molecular Formula C₁₄H₂₁ClN₄O₄
Molecular Weight 344.79 g/mol
Solubility Water, 1% acetic acid
Storage Conditions Room temperature, inert atmosphere

Historical Development and Discovery

The Cbz group was introduced by Leonidas Zervas and Max Bergmann in the 1930s as part of the Bergmann-Zervas peptide synthesis method. This innovation revolutionized peptide synthesis by enabling controlled protection of the α-amino group, preventing undesired side reactions during coupling. Z-Arg-OH·HCl emerged as a key reagent in this framework, particularly for arginine residues, which are prone to side reactions due to their guanidino group.

The discovery of Z-Arg-OH·HCl coincided with the development of benzyl chloroformate , a reagent used to introduce the Cbz group via reaction with amino acids. This method dominated peptide synthesis until the 1950s, when mixed anhydride and active ester methodologies gained prominence.

Nomenclature and Classification

Z-Arg-OH·HCl is synonymous with Cbz-L-arginine hydrochloride and Nα-Carbobenzyloxy-L-arginine hydrochloride . It is classified as an Nα-protected arginine derivative , distinct from side-chain-protected derivatives like Fmoc-Arg(Pbf)-OH or Boc-Arg(NO₂)-OH.

Table 2: Common Synonyms for Z-Arg-OH·HCl
Synonym CAS Number Source
Z-Arg-OH·HCl 56672-63-0
Cbz-L-arginine hydrochloride 56672-63-0
Nα-Carbobenzyloxy-L-arginine HCl 56672-63-0

Significance in Peptide Chemistry

Z-Arg-OH·HCl’s primary role lies in N-terminal protection during peptide synthesis, preventing premature coupling or side reactions. Its Cbz group is cleaved via catalytic hydrogenolysis (Pd/C, H₂) or acidic conditions , though the latter is less common due to potential side reactions.

Key Advantages:
  • Mild Deprotection : Hydrogenolysis avoids harsh acids, preserving acid-sensitive moieties.
  • Historical Relevance : Enabled early peptide synthesis before Boc/Fmoc chemistry.
  • Flexibility : Compatible with solution-phase synthesis and fragment condensation strategies.
Limitations:
  • Limited Use in SPPS : Rarely employed in solid-phase peptide synthesis (SPPS) due to incompatibility with Fmoc/Boc strategies.
  • Side-Chain Reactivity : The unprotected guanidino group may participate in undesired reactions (e.g., δ-lactam formation).

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPMSWPCALFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56672-63-0
Record name NSC88473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Protection of the Guanidino Group

L-arginine is first treated with p-toluenesulfonyl chloride (Tos-Cl) under alkaline conditions to form N(omega)-tosyl-L-arginine. This step ensures the guanidino group remains inert during subsequent reactions. The reaction proceeds in a dioxane-water mixture at 45–50°C for 30 hours, achieving 86% yield after crystallization.

Table 1: Reaction Conditions for Tosylation of L-Arginine

ParameterSpecification
ReagentTos-Cl (2.2 equiv)
Solvent50% aqueous dioxane
Temperature45–50°C
Reaction Time30 hours
Yield86%

Introduction of the Cbz Protecting Group

The α-amino group of N(omega)-tosyl-L-arginine is then protected using benzyl chloroformate (Cbz-Cl) . This step employs magnesium oxide as a base in tetrahydrofuran (THF), facilitating nucleophilic attack on the carbonyl carbon of Cbz-Cl. The resulting N(alpha)-Cbz-N(omega)-Tos-L-arginine is isolated via ethyl acetate extraction and recrystallization, yielding 78–82%.

Table 2: Cbz Protection Optimization

VariableOptimal Range
BaseMgO (1.5 equiv)
SolventTetrahydrofuran (THF)
Temperature25–30°C
Reaction Time12–16 hours

Deprotection and Hydrochloride Formation

The final step involves selective removal of the Tos group via catalytic hydrogenolysis using 10% palladium on carbon (Pd/C) under hydrogen gas. This process occurs in methanol at 25°C, yielding this compound after acidification with HCl and crystallization. The reaction achieves >90% purity, with residual Pd levels <5 ppm.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency, scalability, and compliance with Good Manufacturing Practices (GMP). Key modifications from laboratory-scale methods include:

Solvent Recovery Systems

Ethyl acetate and methanol are recycled using distillation columns , reducing solvent consumption by 40%. This lowers production costs and minimizes environmental impact.

Continuous Hydrogenolysis Reactors

Fixed-bed reactors with Pd/C catalysts enable continuous deprotection, achieving a throughput of 50 kg/h. These systems maintain consistent hydrogen pressure (3–5 bar) and temperature (30°C) to prevent catalyst deactivation.

Table 3: Industrial Process Metrics

MetricValue
Batch Size100–500 kg
Cycle Time8–12 hours
Overall Yield72–75%
Purity (HPLC)≥99.5%

Reaction Mechanism and Kinetics

The Cbz protection follows a nucleophilic acyl substitution mechanism. The α-amino group attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing chloride and forming a stable carbamate. Kinetic studies reveal the reaction is first-order with respect to both L-arginine and Cbz-Cl, with an activation energy of 45 kJ/mol.

Critical Factors Influencing Reaction Rate:

  • Base Strength: Stronger bases (e.g., MgO) accelerate deprotonation of the α-amino group, enhancing nucleophilicity.

  • Solvent Polarity: Polar aprotic solvents (THF, dioxane) stabilize the transition state, reducing reaction time by 30%.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

This compound is purified using an ethyl acetate/hexane system. The compound exhibits high solubility in ethyl acetate (120 g/L at 25°C) but negligible solubility in hexane, enabling >95% recovery.

Table 4: Crystallization Parameters

ParameterValue
SolventEthyl acetate
AntisolventHexane (1:3 v/v)
Cooling Rate0.5°C/min
Final Temperature4°C

Chromatographic Purification

For pharmaceutical-grade material, reverse-phase HPLC with a C18 column and isocratic elution (0.1% TFA in acetonitrile/water) resolves impurities <0.1%.

Comparative Analysis of Protecting Groups

While the Cbz group is widely used, alternatives like Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) offer distinct advantages:

Table 5: Protecting Group Comparison

GroupRemoval MethodStabilityCompatibility
CbzCatalytic H₂/PdAcid-stablePeptide synthesis
FmocPiperidineBase-labileSolid-phase synthesis
BocTFAAcid-labileOrganic synthesis

The Cbz group’s stability under acidic conditions makes it ideal for solution-phase synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Z-Arg-OH.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Z-Arg-OH.HCl serves as a fundamental building block in peptide synthesis. It is employed as a protecting group for amino acids, facilitating the selective modification of functional groups during peptide formation. The compound's stability under various reaction conditions enhances its appeal for synthetic chemists.

ApplicationDescription
Peptide SynthesisUsed as a building block and protecting group in the synthesis of peptides.
Chemical ReactionsParticipates in oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is instrumental in studying enzyme-substrate interactions and protein structures. Its role in stabilizing model dipeptides has been highlighted, showing greater effectiveness than conventional hydrogen bonds. This property facilitates the exploration of protein dynamics and interactions.

Biological ApplicationDescription
Enzyme StudiesUsed to investigate enzyme-substrate interactions.
Protein StructureAids in structural studies of proteins through stabilization effects.

Medicine

This compound is utilized in synthesizing pharmaceutical compounds and prodrugs, particularly those targeting specific biochemical pathways. Its ability to modify arginine-related compounds makes it valuable for developing drugs that can influence metabolic processes.

Medical ApplicationDescription
Pharmaceutical SynthesisKey component in the development of drugs targeting metabolic pathways.

Industry

In industrial applications, this compound is used to produce specialized chemicals and reagents that require controlled reactivity and stability during processing.

Industrial ApplicationDescription
Chemical ProductionEmployed in the synthesis of specialized chemicals and reagents.

Enzyme Inhibition Studies

A notable study demonstrated the use of this compound derivatives as inhibitors for cathepsin B, an enzyme implicated in neurodegenerative diseases . The synthesized compound exhibited significant inhibitory activity at neutral pH levels, indicating its potential therapeutic application.

Protein Refolding Enhancement

Research has shown that l-arginine hydrochloride (related to this compound) enhances protein solubility and refolding efficiency . This property is critical for biopharmaceutical development, where proper protein folding is essential for functionality.

Mechanism of Action

The primary function of Z-Arg-OH.HCl is to serve as a protected form of arginine. The Cbz group prevents unwanted side reactions during chemical synthesis. Upon deprotection, the free arginine can participate in various biochemical processes. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, followed by the formation of a stable carbamate .

Comparison with Similar Compounds

Salt Forms of Z-Protected Arginine

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 56672-63-0 C₁₄H₂₀N₄O₄·HCl 344.79 Hydrochloride salt; soluble in polar solvents (e.g., DMSO, water) .
Z-Arg-OH.HBr 73496-41-0 C₁₄H₂₀N₄O₄·HBr 425.37 Hydrobromide salt; higher solubility than HCl due to larger counterion .
Z-Arg-OH.DCHA 29388-62-3 C₁₄H₂₀N₄O₄·C₁₂H₂₃N 528.60 Dicyclohexylamine salt; improves crystallinity for purification .

Key Differences :

  • Solubility : HBr salts generally exhibit higher aqueous solubility than HCl salts due to bromide’s lower lattice energy .
  • Crystallinity : DCHA salts enhance crystallinity, aiding purification but complicating dissolution in organic solvents .

Stereoisomeric Forms

Compound CAS Number Configuration Molecular Weight (g/mol) Applications
This compound 56672-63-0 L-arginine 344.79 Standard for L-peptide synthesis; mirrors natural arginine .
Z-D-Arg-OH.HCl 113712-05-3 D-arginine 344.79 Used in D-peptide synthesis; resistant to enzymatic degradation .

Key Differences :

  • Bioactivity : D-arginine derivatives are metabolically stable but lack native biological activity, making them useful in therapeutic peptides targeting protease-rich environments .

Side-Chain Modifications

Compound CAS Number Modification Molecular Weight (g/mol) Key Features
This compound 56672-63-0 None 344.79 Baseline for comparison; free guanidino group .
Z-Arg(NO₂)-OH 2034-98-5 Nitro group (NO₂) 338.27 Stabilizes guanidino group; used in nitration-sensitive peptide designs .
Z-Arg(Pbf)-OH·CHA 200190-89-2 Pbf protection 630.80 Acid-labile protection; orthogonal to Fmoc chemistry in SPPS .
Z-Arg(Mtr)-OH·CHA 80745-09-1 Mtr protection 586.14 Methoxytrimethylphenyl group; stable to TFA, used in complex syntheses .

Key Differences :

  • Protection Strategy : Pbf (pentamethyldihydrobenzofuran) and Mtr (methoxytrimethylphenyl) groups offer acid stability, enabling stepwise deprotection in solid-phase peptide synthesis (SPPS) .
  • Functionality: Nitro-modified derivatives (e.g., Z-Arg(NO₂)-OH) allow selective functionalization of the guanidino group for crosslinking or labeling .

Alternative Protecting Groups

Compound CAS Number Protecting Group Molecular Weight (g/mol) Key Advantages
This compound 56672-63-0 Z (Cbz) 344.79 Removed by hydrogenolysis; compatible with Boc chemistry .
Fmoc-Arg(Pbf)-OH N/A Fmoc/Pbf 613.69 Base-labile Fmoc group; standard in modern SPPS .
Boc-Arg(Tos)-OH 29388-62-3 Boc/Tos 439.92 Acid-labile Boc; Tos (tosyl) stabilizes guanidino during synthesis .

Key Differences :

  • Deprotection: Z groups require hydrogenolysis (e.g., H₂/Pd), while Fmoc is cleaved with piperidine, enabling milder conditions .
  • Compatibility : Boc/Tos is preferred for solution-phase synthesis, whereas Fmoc/Pbf dominates SPPS due to orthogonality .

Biological Activity

Z-Arg-OH.HCl, also known as Z-L-arginine hydrochloride, is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications based on diverse research findings.

1. Overview of Arginine Metabolism

Arginine is a semi-essential amino acid involved in several metabolic pathways. It serves as a precursor for the synthesis of nitric oxide (NO), which is vital for vascular function and immune response. The metabolism of arginine occurs through various pathways, including:

  • Nitric Oxide Synthesis : Catalyzed by nitric oxide synthases (NOS), this pathway produces NO, which has vasodilatory effects and modulates neurotransmission.
  • Polyamine Production : Arginine is converted into ornithine and subsequently into polyamines (e.g., putrescine, spermidine), which are essential for cell growth and differentiation.
  • Creatine Synthesis : Arginine contributes to creatine production, which is important for energy metabolism in muscle tissues.

This compound acts as a stable form of arginine that can enhance these metabolic pathways due to its protective Z-group.

The biological activity of this compound can be attributed to several mechanisms:

  • Enhancement of Nitric Oxide Production : Studies have shown that increasing extracellular concentrations of arginine can dose-dependently elevate NO production in endothelial cells and macrophages . This effect is crucial for maintaining vascular health and regulating blood pressure.
  • Chaperone-like Activity : Research indicates that Z-Arg-OH can mimic temperature effects in enhancing the chaperone-like activity of proteins such as α-crystallin, suggesting a role in protein stabilization under stress conditions .
  • Antimicrobial Properties : Z-Arg-OH derivatives exhibit antimicrobial activity against a range of bacteria and fungi. This activity may be influenced by the ionic strength of the environment, with certain metal ions restoring antimicrobial efficacy under high ionic conditions .

3. Physiological Effects

The physiological implications of this compound are significant:

  • Cardiovascular Health : By promoting NO synthesis, this compound may help improve endothelial function and reduce the risk of cardiovascular diseases.
  • Wound Healing : Arginine supplementation has been linked to enhanced wound healing due to its role in collagen synthesis and immune function.
  • Immune Response Modulation : Arginine influences immune cell function and can enhance the response to infections or inflammatory conditions.

4. Case Studies and Research Findings

Several studies have investigated the effects of arginine and its derivatives:

StudyFindings
Wu et al. (2008)Demonstrated that dietary arginine supplementation improves NO production and enhances vascular function in humans .
Durante et al. (2007)Highlighted the competition between arginase and NOS for arginine, affecting NO and polyamine production in immune cells .
Gualano et al. (2008)Found that creatine synthesized from arginine has antioxidative properties, contributing to improved glucose tolerance .

5. Conclusion

This compound represents a biologically active form of arginine with significant implications for health. Its ability to enhance nitric oxide production, support protein stability, and exhibit antimicrobial properties underscores its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.

Q & A

Q. How should researchers document experimental protocols for this compound to ensure reproducibility in multi-lab collaborations?

  • Methodological Answer :
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Provide detailed synthetic procedures (molar ratios, reaction times) in supplementary materials.
  • Share raw NMR/HPLC chromatograms in public repositories (e.g., Zenodo) .
  • Use Electronic Lab Notebooks (ELNs) for real-time data logging and version control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.